molecular formula C21H19Cl2NO2 B4771926 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile

Cat. No. B4771926
M. Wt: 388.3 g/mol
InChI Key: DZUKBGLMFZOOFK-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of chloroacetamide herbicides and acts as a pre-emergent herbicide, meaning that it prevents the growth of weeds before they emerge from the soil. DCPA is known for its high efficacy and low toxicity, making it a popular choice among farmers and gardeners.

Mechanism of Action

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile works by inhibiting the synthesis of lipids in the target plants, which leads to the disruption of cell membranes and ultimately, the death of the plant. It is absorbed by the roots of the plant and translocated to the growing points, where it exerts its herbicidal activity.
Biochemical and Physiological Effects:
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile has been shown to affect the metabolism of plants by inhibiting the activity of certain enzymes involved in lipid synthesis. It also affects the structure and function of cell membranes, leading to the disruption of cellular processes. 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile has been shown to have a low toxicity to mammals and other non-target organisms.

Advantages and Limitations for Lab Experiments

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile has several advantages for use in lab experiments. It is highly effective against a wide range of weed species and has a low impact on non-target organisms. 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile is also easy to apply and has a low risk of leaching into groundwater. However, 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile has some limitations for use in lab experiments. It can be expensive to synthesize and may require specialized equipment for application.

Future Directions

There are several future directions for research on 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile. One area of focus could be on the development of new formulations that improve the efficacy and safety of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile. Another area of research could be on the impact of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile on soil microorganisms and the environment. Additionally, there is a need for more research on the potential long-term effects of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile on plant growth and development.

Scientific Research Applications

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weed species, including annual grasses and broadleaf weeds. 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile is also known to have a low impact on non-target organisms, making it a safer option for weed control.

properties

IUPAC Name

(2Z)-2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-21(2,3)20(25)16(12-24)10-14-4-8-18(9-5-14)26-13-15-6-7-17(22)11-19(15)23/h4-11H,13H2,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUKBGLMFZOOFK-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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